Deoxymiroestrol
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Overview
Description
Deoxymiroestrol is a natural product found in Pueraria candollei var. mirifica with data available.
Scientific Research Applications
Enzyme-Linked Immunosorbent Assay Development
Deoxymiroestrol, a potent phytoestrogen found in Pueraria candollei, has been the focus of developing specific enzyme-linked immunosorbent assays (ELISAs). These assays, using fragment antigen-binding (Fab) antibody, are significant for quantifying this compound to improve analytical performance, particularly for quality control in P. candollei-derived products. They offer precise detection and high recovery rates, indicating their potential application in ensuring the efficacy of products containing this compound (Sae-foo et al., 2021).
Hormone Replacement Therapy and Estrogenic Activity
Studies have explored the estrogenic activity of Pueraria candollei, which contains this compound, for use as hormone replacement therapy in postmenopausal women. This estrogenic activity is attributed to this compound being the most potent phytoestrogen in the chromene group of the plant (Sae-foo et al., 2021).
Rapid Detection and Quality Control
Rapid detection methods like lateral flow immunoassay (LFIA) have been developed for this compound, utilizing Fab antibodies. This method is pivotal for quick, specific detection of this compound, aiding in the quality control of plant-derived raw materials, especially under guidelines like good agricultural and manufacturing practices (Sae-foo et al., 2021).
Insights into Estrogenicity and Pharmaceutical Potential
This compound's role in competing with estrogen for binding to the estrogen receptor has been investigated through in silico simulation, providing insights into its potential as a drug for ER-positive breast cancer treatment. This research offers a foundation for developing phytoestrogen derivatives as therapeutic agents (Sugiyama et al., 2009).
Properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one |
InChI |
InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12-,15+,16+,17+,18+,20+/m0/s1 |
InChI Key |
AZKZPXFWTQSDET-ZMNKABNMSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@]3(CC(=O)[C@H]([C@@H]2[C@H]3O)C4=COC5=C([C@H]41)C=CC(=C5)O)O)C |
Canonical SMILES |
CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C |
Synonyms |
deoxy-miroestrol deoxymiroestrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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